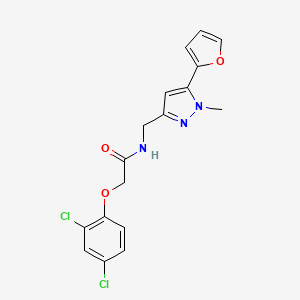
(3-phenylazepan-1-yl)(1H-1,2,4-triazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-phenylazepan-1-yl)(1H-1,2,4-triazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazole Derivatives: Scientific Research Applications
Biological Activities and Therapeutic Potentials Triazole derivatives have been explored for their diverse biological activities due to their structural variations,which allow for significant therapeutic applications. The review by Ferreira et al. (2013) emphasized the importance of triazoles in drug development, highlighting their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This broad range of activities showcases the triazoles' potential in addressing various health conditions, from infectious diseases to cancer (Ferreira, V., et al., 2013).
Chemical Synthesis and Green Chemistry The synthesis of triazole derivatives has raised questions about efficiency, sustainability, and adherence to green chemistry principles. There is an ongoing need for new, more efficient synthesis methods that consider energy savings and environmental impact, highlighting the significance of triazole derivatives in chemical research and their role in developing new pharmaceuticals and materials (Ferreira, V., et al., 2013).
Environmental and Biotechnological Applications Beyond their pharmaceutical applications, triazole derivatives and related compounds have been investigated for environmental and biotechnological applications. For example, methanotrophs, which utilize methane as a carbon source, have been studied for their potential to convert methane into valuable products, such as biopolymers and metabolites. This research indicates the broader applicability of triazole-related research in areas like bioremediation and the production of bio-based materials (Strong, P., et al., 2015).
Mechanism of Action
Target of Action
Triazole compounds are important organic systems with excellent electronic properties . They are capable of binding in the biological system with a variety of enzymes and receptors . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Mode of Action
The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . The mechanism of interaction between triazole compounds and other substances often involves processes like the formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
Triazole compounds in general have been found to show versatile biological activities .
Result of Action
Triazole compounds have been found to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Properties
IUPAC Name |
(3-phenylazepan-1-yl)-(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(14-16-11-17-18-14)19-9-5-4-8-13(10-19)12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANHJXDNJCDPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)
![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)
![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)





![N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2515887.png)
![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

